1-Isopropyl-4-methyl-1H-pyrazol-3-amine
Overview
Description
1-Isopropyl-4-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazoline derivatives, which include 1-isopropyl-4-methyl-1h-pyrazol-3-amine, have been found to exhibit a broad range of pharmacological activities . This suggests that these compounds may interact with multiple targets in the body.
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound interacts with.
Biochemical Pathways
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the compound has a molecular weight of 139198, a density of 11±01 g/cm3, and a boiling point of 2476±200 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a solid at room temperature , which could influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Isopropyl-4-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases and dehydrogenases, influencing their activity. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s structure and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. It has been observed that under certain conditions, the compound can degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For instance, high doses have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Isopropyl-4-methyl-1H-pyrazol-3-amine has found applications in various scientific domains:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 1-Ethyl-1H-pyrazol-4-amine
- 1-Propyl-1H-pyrazol-4-amine
Comparison: 1-Isopropyl-4-methyl-1H-pyrazol-3-amine stands out due to its unique isopropyl and methyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWVAMNUWQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174866-04-6 | |
Record name | 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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